Amino-PEG3-C2-acid

説明

特性

IUPAC Name |

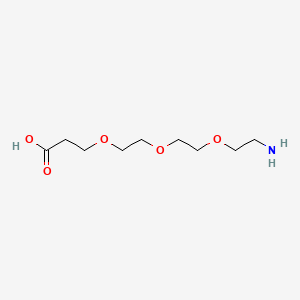

3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO5/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h1-8,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQZKSCQPMNDEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to Amino-PEG3-C2-acid: A Versatile Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG3-C2-acid is a heterobifunctional linker molecule integral to the development of sophisticated bioconjugates, particularly in the fields of targeted cancer therapy and protein degradation. Its structure, featuring a terminal primary amine and a carboxylic acid separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for the covalent linkage of two different molecules. This guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound in research and drug development. The primary applications for this linker are in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]

Core Properties of this compound

This compound is a versatile chemical tool whose properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoic acid | [1] |

| CAS Number | 784105-33-5 | [1][5][6] |

| Molecular Formula | C9H19NO5 | [1][6] |

| Molecular Weight | 221.25 g/mol | [1][6] |

| Appearance | White to light yellow solid or semi-solid | [1] |

| Purity | Typically ≥97% | [6] |

| Solubility | Soluble in water and most organic solvents | [7] |

| Storage Conditions | Store at -20°C in a dry, dark place. | [1] |

| SMILES | O=C(O)CCOCCOCCOCCN | [1][8] |

| InChI Key | XUQZKSCQPMNDEY-UHFFFAOYSA-N | [1] |

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable component in the assembly of complex therapeutic molecules.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to attach a potent cytotoxic drug to a monoclonal antibody (mAb). The carboxylic acid end of the linker can be conjugated to the amine group of a payload, while the amine end of the linker can be coupled to the antibody, often through a secondary linker that reacts with specific amino acid residues on the mAb. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[3]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound serves as a linker to connect a ligand that binds to the target protein with a ligand that binds to the E3 ligase.[9][10] The length and flexibility of the PEG linker are critical for the proper orientation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent ubiquitination.

Experimental Protocols

The conjugation of this compound involves standard bioconjugation techniques. Below are representative protocols for the reaction of its two functional groups.

Amide Bond Formation via EDC/NHS Coupling (Carboxylic Acid Moiety)

This protocol describes the activation of the carboxylic acid group of this compound for reaction with a primary amine-containing molecule (e.g., a drug payload or a protein ligand).

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Amine-containing molecule of interest

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in Activation Buffer.

-

Add a 5 to 10-fold molar excess of EDC and NHS to the solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

-

-

Conjugation to Amine:

-

Dissolve the amine-containing molecule in Coupling Buffer.

-

Add the activated this compound solution to the amine-containing molecule solution.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove excess reagents and byproducts.

-

Reaction with NHS Esters (Amine Moiety)

This protocol describes the reaction of the primary amine group of this compound with an NHS ester-activated molecule.

Materials:

-

This compound

-

NHS ester-activated molecule of interest

-

Anhydrous DMF or DMSO

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5

Procedure:

-

Dissolution of Reactants:

-

Dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO.

-

Dissolve this compound in the Reaction Buffer.

-

-

Conjugation:

-

Add the dissolved NHS ester solution to the this compound solution with gentle stirring.

-

Allow the reaction to proceed for at least 4 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Purify the conjugate using an appropriate method such as RP-HPLC to isolate the desired product from unreacted starting materials and byproducts.

-

Mandatory Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a PROTAC molecule using this compound as a linker.

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

PROTAC Mechanism of Action

The following diagram illustrates the mechanism of action of a PROTAC molecule in inducing targeted protein degradation.

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Safety and Handling

This compound is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3). Standard laboratory safety precautions should be observed when handling this compound. This includes wearing protective gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a key enabling technology in the field of bioconjugation and targeted therapeutics. Its well-defined structure, favorable physicochemical properties conferred by the PEG spacer, and dual reactivity make it an invaluable tool for the synthesis of ADCs and PROTACs. The experimental protocols and conceptual workflows provided in this guide offer a foundation for researchers and drug development professionals to effectively incorporate this versatile linker into their advanced therapeutic design and development programs.

References

- 1. xcessbio.com [xcessbio.com]

- 2. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. This compound | CAS#:784105-33-5 | Chemsrc [chemsrc.com]

- 6. chemscene.com [chemscene.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Purification of Amino-PEG3-C2-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG3-C2-acid, a valuable heterobifunctional linker used in bioconjugation, antibody-drug conjugate (ADC) development, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines a typical synthetic pathway, detailed experimental protocols, purification methodologies, and expected analytical data.

Introduction

This compound, with the chemical name 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoic acid, is a hydrophilic linker that incorporates a three-unit polyethylene (B3416737) glycol (PEG) spacer. This PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecules. The terminal primary amine and carboxylic acid groups allow for versatile and controlled conjugation to various biomolecules and small molecule drugs. The synthesis of this linker is typically achieved through a two-step process involving the protection of the amine functionality, followed by chain extension and subsequent deprotection.

Synthetic Pathway

The synthesis of this compound generally proceeds through a two-step pathway, starting from the commercially available Boc-protected amino-PEG alcohol. The first step involves the introduction of the C2-acid moiety, followed by the deprotection of the amine group.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of Boc-NH-PEG3-C2-acid (Intermediate)

Materials:

-

N-Boc-PEG3-alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl acrylate

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium hydroxide (B78521) (LiOH)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Protocol:

-

Alkylation:

-

To a solution of N-Boc-PEG3-alcohol in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add ethyl acrylate dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester intermediate, Boc-NH-PEG3-C2-COOEt.

-

-

Hydrolysis:

-

Dissolve the crude Boc-NH-PEG3-C2-COOEt in a mixture of THF and water.

-

Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the aqueous solution to a pH of approximately 3-4 with 1 M HCl.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Boc-NH-PEG3-C2-acid.

-

Synthesis of this compound (Final Product)

Materials:

-

Boc-NH-PEG3-C2-acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Protocol:

-

Deprotection:

-

Dissolve the crude or purified Boc-NH-PEG3-C2-acid in dichloromethane.

-

Add trifluoroacetic acid to the solution (typically in a 1:1 to 1:4 v/v ratio of DCM to TFA).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The crude this compound is then ready for purification.

-

Purification

Purification of the intermediate and the final product is crucial to achieve high purity. A combination of column chromatography and/or preparative HPLC is often employed.

Caption: Purification workflow for this compound.

Purification of Boc-NH-PEG3-C2-acid

Silica gel column chromatography is a suitable method for the purification of the Boc-protected intermediate.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of methanol (B129727) in dichloromethane (e.g., 0-10% MeOH in DCM) is typically effective.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent.

-

Pack the column with the slurry.

-

Dissolve the crude product in a minimal amount of DCM and load it onto the column.

-

Elute the column with the gradient mobile phase, starting with a low polarity and gradually increasing it.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified Boc-NH-PEG3-C2-acid.

-

Purification of this compound

Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the preferred method for purifying the final product to a high degree of purity.

-

Stationary Phase: C18 silica gel

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, typically with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent. A common gradient is 5-95% acetonitrile over 30-40 minutes.

-

Procedure:

-

Dissolve the crude this compound in the initial mobile phase.

-

Inject the solution onto the preparative RP-HPLC column.

-

Elute using the specified gradient.

-

Collect fractions corresponding to the product peak, as detected by UV absorbance (typically at 214 nm).

-

Combine the pure fractions and lyophilize to remove the solvents and obtain the purified this compound as a TFA salt.

-

Data Presentation

The following tables summarize the key physical and chemical properties, as well as typical analytical and purification data for this compound and its Boc-protected precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Boc-NH-PEG3-C2-acid | C14H27NO7 | 321.37 | Colorless to light yellow oil | 1347750-75-7 |

| This compound | C9H19NO5 | 221.25 | White to light yellow liquid | 784105-33-5 |

| Purification Method | Stationary Phase | Mobile Phase System | Typical Purity |

| Boc-NH-PEG3-C2-acid | |||

| Silica Gel Chromatography | Silica Gel | Gradient of 1-10% Methanol in Dichloromethane | >95% |

| This compound | |||

| Preparative RP-HPLC | C18 | Gradient of Acetonitrile in Water with 0.1% TFA | >98% |

| Analytical Technique | Expected Results for this compound |

| ¹H NMR | Consistent with the chemical structure. |

| Mass Spectrometry (MS) | [M+H]⁺ peak consistent with the calculated molecular weight. |

| RP-HPLC | Single major peak indicating high purity. |

Conclusion

The synthesis and purification of this compound can be reliably achieved through the described protocols. Careful execution of the synthetic steps and rigorous purification are essential to obtain a high-purity product suitable for demanding applications in drug development and bioconjugation. The analytical techniques outlined provide the necessary tools for the characterization and quality control of the final product.

A Technical Guide to Amino-PEG3-C2-acid: A Versatile Linker for Advanced Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical properties, applications, and handling of Amino-PEG3-C2-acid, a bifunctional linker critical in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Identifiers and Properties

This compound is a hydrophilic linker that possesses a terminal primary amine and a carboxylic acid, separated by a polyethylene (B3416737) glycol (PEG) spacer. This structure allows for versatile conjugation strategies with a wide range of biomolecules and payloads.

| Property | Value | Source(s) |

| CAS Number | 784105-33-5 | [1][2] |

| Chemical Formula | C9H19NO5 | [1][2] |

| Molecular Weight | 221.25 g/mol | [2] |

| IUPAC Name | 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoic acid | |

| Appearance | White to light yellow solid or liquid | [2] |

| Purity | ≥97% | [3] |

| Storage Conditions | -20°C, protected from moisture | [1] |

Applications in Drug Conjugate Development

This compound serves as a crucial building block in two cutting-edge areas of therapeutic development: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its PEGylated structure enhances the solubility and pharmacokinetic properties of the resulting conjugates.

Antibody-Drug Conjugates (ADCs)

In ADC synthesis, this compound can be used to connect a cytotoxic payload to a monoclonal antibody (mAb). The carboxylic acid end can be activated (e.g., with NHS esters) to react with amine groups on the payload, while the amine end can be coupled to the antibody. This linker is designed to be stable in circulation and release the payload upon internalization into the target cancer cell.[3]

A notable application is in the development of anti-HER2 biparatopic antibody-drug conjugates.[4]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. This compound can be used to synthesize the linker that connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The flexibility and hydrophilicity of the PEG linker are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein.

Experimental Protocols

General Amide Coupling Protocol using EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule, a common step in the synthesis of drug-linker complexes.

Materials:

-

This compound

-

Amine-containing molecule (e.g., payload, ligand)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Quenching reagent (e.g., hydroxylamine)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in anhydrous DMF.

-

Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution.

-

Stir the reaction mixture at room temperature for 1 hour to form the NHS ester.

-

-

Conjugation to Amine:

-

In a separate vessel, dissolve the amine-containing molecule in the reaction buffer.

-

Add the activated this compound NHS ester solution to the amine-containing molecule solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

-

Quenching and Purification:

-

Quench the reaction by adding an excess of a quenching reagent like hydroxylamine.

-

Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography.

-

Experimental Workflows and Signaling Pathways

PROTAC-Mediated Protein Degradation Workflow

The following diagram illustrates the general workflow for the discovery and validation of a PROTAC that utilizes a linker derived from this compound.

Caption: Workflow for PROTAC discovery and development.

ADC Internalization and Payload Release Pathway

This diagram illustrates the mechanism of action for an ADC that incorporates a linker derived from this compound.

Caption: Mechanism of action for an Antibody-Drug Conjugate.

References

Solubility and stability of Amino-PEG3-C2-acid in various solvents

An In-depth Technical Guide on the Solubility and Stability of Amino-PEG3-C2-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a versatile bifunctional linker commonly employed in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the physicochemical properties of this linker is critical for its effective handling, storage, and application in drug development.

Solubility

The solubility of this compound is a crucial parameter for its use in conjugation reactions and formulation development. The molecule's structure, featuring a hydrophilic polyethylene (B3416737) glycol (PEG) chain, a terminal amino group, and a carboxylic acid, imparts a degree of amphiphilicity, influencing its solubility in various solvents.

Data Presentation: Solubility of this compound

| Solvent/System | Concentration | Observations | Citation |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Requires sonication for dissolution. Hygroscopic DMSO can significantly impact solubility; use of newly opened DMSO is recommended. | [1][2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.30 mM) | Clear solution. | [2][3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.30 mM) | Clear solution. | [3] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (11.30 mM) | Clear solution. | [1][2][3] |

It is important to note that for complex solvent systems, the order of addition can be critical. For instance, in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, the recommended procedure is to first dissolve the compound in DMSO, then add PEG300, followed by Tween-80, and finally saline.[3] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2][3]

Stability

The chemical stability of this compound is vital for ensuring the integrity of the linker during storage and throughout its application in bioconjugation processes.

Data Presentation: Stability and Storage of this compound

| Condition | Recommendations | Incompatible Materials | Citation |

| Storage (Stock Solution) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Keep in a sealed container, away from moisture. | Strong acids and alkalis. | [3][4] |

| Shipping | Can be shipped at room temperature for short periods (less than 2 weeks). | [4] |

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the solubility of this compound in an aqueous buffer.

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent in which it is freely soluble, such as DMSO.[1][2]

-

Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Gently agitate the solutions at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the samples to pellet any undissolved material.

-

Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[5][6]

-

Solubility Determination: The highest concentration at which no precipitate is observed represents the aqueous solubility under the tested conditions.

Protocol 2: Stability Assessment by HPLC

This protocol describes a method to assess the stability of this compound in a specific solvent or formulation over time.

-

Sample Preparation: Prepare a solution of this compound in the solvent or formulation of interest at a known concentration.

-

Incubation: Store the solution under controlled conditions (e.g., specific temperature, light exposure).

-

Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample.

-

HPLC Analysis: Analyze the aliquot by a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from potential degradants. A reversed-phase C18 column is often suitable.[5] The mobile phase could consist of a gradient of acetonitrile (B52724) and water with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid.[7]

-

Data Analysis: Quantify the peak area of the intact this compound at each time point. A decrease in the peak area over time indicates degradation. The percentage of remaining compound can be calculated relative to the initial time point.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the aqueous solubility of this compound.

Hypothetical Degradation Pathway under Harsh Acidic Conditions

Caption: Potential degradation of this compound via ether hydrolysis.

This guide provides foundational knowledge on the solubility and stability of this compound. For critical applications, it is strongly recommended that researchers perform their own specific solubility and stability studies under conditions that mimic their intended use.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Functional Groups and Reactivity of Amino-PEG3-C2-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the functional groups present in Amino-PEG3-C2-acid, a heterobifunctional linker, and their characteristic reactivity. This molecule is a cornerstone in the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Functional Groups

This compound, with the chemical name 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoic acid and CAS Number 784105-33-5, is a versatile linker molecule.[1][2][3] Its structure is characterized by two key functional groups at opposing ends of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.

-

Primary Amine (-NH₂): This nucleophilic group is located at one terminus of the PEG chain.

-

Carboxylic Acid (-COOH): This acidic group is situated at the other end, separated from the PEG chain by an ethyl group.

-

PEGylated Spacer (PEG3): A three-unit polyethylene glycol chain imparts hydrophilicity to the molecule, which can enhance the solubility and pharmacokinetic properties of the resulting conjugates.[4][5]

The distinct nature of these two functional groups allows for selective and sequential conjugation reactions, a critical feature in the assembly of complex biomolecules.

Physicochemical Properties and Reactivity

The reactivity of this compound is dictated by its primary amine and carboxylic acid functionalities. Understanding their physicochemical properties, particularly their pKa values, is essential for optimizing conjugation strategies.

| Functional Group | Typical pKa Range | Optimal Reaction pH | Common Reactions |

| **Primary Amine (-NH₂) ** | ~9.0 - 10.5 | 7.0 - 9.0 | Acylation with activated esters (e.g., NHS esters), aldehydes, and ketones.[6] |

| Carboxylic Acid (-COOH) | ~4.0 - 5.0 | 4.5 - 6.0 (for activation) | Amide bond formation with primary amines via activation with carbodiimides (e.g., EDC).[6] |

Note: The pKa values provided are general approximations for alkyl amines and carboxylic acids. The exact pKa of the functional groups in this compound may be influenced by the PEG spacer.

Reactivity of the Primary Amine

The primary amine group is a potent nucleophile, readily participating in reactions with various electrophilic species. For effective conjugation, the amine should be in its deprotonated, nucleophilic state, which is favored at a pH above its pKa.

Common Reactions:

-

Acylation with N-Hydroxysuccinimide (NHS) Esters: This is one of the most common methods for labeling proteins and other biomolecules. The amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS.[7][8] This reaction is most efficient at a pH between 7.2 and 9.0.[7]

-

Reductive Amination with Aldehydes and Ketones: The amine can react with carbonyl compounds to form an imine (Schiff base), which is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride.

Reactivity of the Carboxylic Acid

The carboxylic acid group is typically unreactive towards nucleophiles in its native state. To facilitate amide bond formation with a primary amine, the carboxyl group must first be activated.

Common Activation and Coupling Method:

-

EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate is susceptible to hydrolysis. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) stabilizes the activated intermediate by converting it to a more stable NHS ester.[9] This amine-reactive ester then efficiently reacts with a primary amine to form a stable amide bond. The activation step with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0).[6][10]

Experimental Protocols

The following are generalized protocols for the two primary types of conjugation reactions involving this compound. Optimization of reactant concentrations, reaction times, and buffer conditions is often necessary for specific applications.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling of the Carboxylic Acid Group

This protocol describes the conjugation of a molecule containing a primary amine to the carboxylic acid terminus of this compound.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, or small molecule)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in Activation Buffer to the desired concentration (e.g., 10 mM).

-

Dissolve the amine-containing molecule in Coupling Buffer.

-

Immediately before use, prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

-

-

Activation of Carboxylic Acid:

-

To the solution of this compound, add EDC and NHS to a final concentration of 2-5 mM and 5-10 mM, respectively (typically a 2- to 5-fold molar excess over the linker).

-

Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

-

-

Conjugation to Amine-Containing Molecule:

-

Add the activated this compound solution to the solution of the amine-containing molecule. The molar ratio of the linker to the amine-containing molecule should be optimized but can range from 1:1 to a 20-fold molar excess of the linker.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess reagents and byproducts by desalting, dialysis, or chromatography to obtain the purified conjugate.

-

Protocol 2: Acylation of a Primary Amine with an NHS Ester

This protocol describes the conjugation of the primary amine of this compound to a molecule that has been pre-activated as an NHS ester.

Materials:

-

This compound

-

NHS ester-activated molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.3. The buffer must be amine-free (e.g., do not use Tris or glycine).

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in the Reaction Buffer to the desired concentration.

-

Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to create a concentrated stock solution.

-

-

Conjugation Reaction:

-

Add the NHS ester stock solution to the this compound solution. A 1.5- to 5-fold molar excess of the NHS ester is typically used. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid denaturation if working with proteins.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification:

-

Remove excess unreacted NHS ester and byproducts by desalting, dialysis, or chromatography to obtain the purified conjugate.

-

Applications in Drug Development

This compound is a critical component in the construction of complex therapeutic modalities like ADCs and PROTACs, where precise control over the linkage of different molecular entities is paramount.

Antibody-Drug Conjugate (ADC) Synthesis

In ADC synthesis, a linker like this compound can be used to attach a cytotoxic payload to an antibody. The hydrophilic PEG spacer can improve the solubility and stability of the final ADC.[2]

PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound is an ideal linker for this application.[1]

Conclusion

This compound is a valuable and versatile heterobifunctional linker for researchers in drug development and bioconjugation. Its well-defined structure, featuring a primary amine and a carboxylic acid at opposite ends of a hydrophilic PEG spacer, allows for controlled and sequential conjugation reactions. A thorough understanding of the reactivity of these functional groups and the optimization of reaction conditions are crucial for the successful synthesis of advanced biomolecular constructs such as ADCs and PROTACs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid | C9H19NO5 | CID 11608245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amine-PEG3-COOH, 784105-33-5 - Biopharma PEG [biochempeg.com]

- 4. chempep.com [chempep.com]

- 5. nbinno.com [nbinno.com]

- 6. broadpharm.com [broadpharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 9. benchchem.com [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

The Pivotal Role of the PEG Linker in Amino-PEG3-C2-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of the conjugate. Amino-PEG3-C2-acid, a heterobifunctional linker, has emerged as a valuable tool in this domain. At its core is a short, hydrophilic polyethylene (B3416737) glycol (PEG) chain that plays a multifaceted role far beyond that of a simple spacer. This technical guide provides an in-depth exploration of the function of the PEG linker in this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Polyethylene glycol (PEG) is a non-toxic, non-immunogenic, and water-soluble polymer composed of repeating ethylene (B1197577) oxide units.[1][2] The incorporation of a discrete PEG unit, as seen in this compound, offers a strategic advantage in the design of complex bioconjugates.[3] This guide will elucidate the specific contributions of the PEG3 moiety to the physicochemical and biological properties of molecules synthesized using this linker.

Core Principles of the PEG Linker in this compound

The PEG3 component of this compound is instrumental in overcoming significant challenges in drug development, such as poor solubility of potent payloads and suboptimal pharmacokinetic properties.[4][5] Its role can be dissected into several key principles:

-

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic agents used in ADCs and small molecule ligands in PROTACs are hydrophobic.[4][5] This inherent hydrophobicity can lead to aggregation of the final conjugate, compromising its stability and making formulation difficult.[5][6] The hydrophilic nature of the PEG linker counteracts this, improving the overall water solubility of the bioconjugate.[7][8] This is crucial for maintaining the stability of the conjugate in aqueous physiological environments and for developing stable injectable formulations.[5]

-

Spatial Separation and Steric Hindrance: The PEG linker provides a flexible spacer between the two conjugated entities (e.g., an antibody and a drug, or a target-binding ligand and an E3 ligase-recruiting ligand).[2][7] This spatial separation is critical for minimizing steric hindrance, ensuring that each component can effectively bind to its respective target.[6] The flexibility of the PEG chain allows the conjugated molecules to adopt optimal orientations for biological activity.[7]

-

Modulation of Pharmacokinetics: The inclusion of a PEG linker, even a short one, can significantly influence the pharmacokinetic (PK) profile of a bioconjugate.[9][10] By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, thereby extending its circulation half-life.[4] However, with short PEG linkers like PEG3, this effect is nuanced. Some studies suggest that short PEG chains can offer a balance, improving stability without excessively prolonging circulation, which can be advantageous in certain therapeutic contexts.[10][11] The hydrophilic "stealth" properties of PEG can also shield the conjugate from recognition by the immune system and proteolytic enzymes, further enhancing its stability and in vivo performance.[2][6]

-

Improved Cell Permeability in PROTACs: For PROTACs, which must traverse the cell membrane to exert their function, the physicochemical properties of the linker are paramount. While high hydrophilicity can impede passive diffusion, the flexible nature of PEG linkers allows them to adopt folded conformations. This can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[7]

Data Presentation

The following tables summarize the key physicochemical properties of this compound and provide a comparative overview of the impact of PEG linker length on the properties of ADCs and PROTACs, based on available data for analogous systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoic acid | [12] |

| CAS Number | 784105-33-5 | [12] |

| Molecular Formula | C9H19NO5 | [12] |

| Molecular Weight | 221.25 g/mol | [12] |

| Appearance | White to light yellow liquid | [12] |

| Purity (HPLC) | ≥98% | [12] |

| Primary Applications | ADC and PROTAC Linker | [13] |

Table 2: Comparative Impact of PEG Linker Length on ADC and PROTAC Properties (Qualitative)

| Property | Short PEG Linkers (e.g., PEG3) | Longer PEG Linkers (e.g., >PEG8) | Reference |

| Solubility | Moderate Increase | Significant Increase | [4][6] |

| Aggregation | Reduced | Significantly Reduced | [6] |

| In Vitro Potency | Generally Maintained | May be Reduced | [4] |

| Plasma Half-Life | Modest Increase | Significant Increase | [4] |

| Tumor Penetration | Favorable | May be Hindered | [6] |

| Cell Permeability (PROTACs) | Balanced | May be Reduced | [7] |

Applications and Signaling Pathways

This compound is primarily employed in the synthesis of two cutting-edge classes of therapeutics: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are designed to selectively deliver a potent cytotoxic drug to cancer cells by targeting a tumor-specific antigen on the cell surface. The this compound linker covalently attaches the cytotoxic payload to the antibody.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound serves as the linker connecting the target-binding ligand and the E3 ligase-binding ligand.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in the synthesis and characterization of bioconjugates.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the steps for conjugating a cytotoxic drug to an antibody via the this compound linker. This is a generalized procedure that may require optimization for specific antibodies and drugs.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS)

-

This compound

-

Cytotoxic drug with a reactive group (e.g., carboxylic acid)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction (if conjugating to cysteines)

-

Desalting columns

-

Reaction buffers (e.g., conjugation buffer, quenching buffer)

Procedure:

-

Activation of this compound:

-

Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO.

-

Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester of the linker.

-

-

Drug-Linker Conjugation:

-

Dissolve the cytotoxic drug in anhydrous DMF or DMSO.

-

Add the activated this compound-NHS ester to the drug solution.

-

Stir the reaction mixture overnight at room temperature.

-

Purify the drug-linker conjugate using reverse-phase HPLC.

-

-

Antibody Preparation (for Cysteine Conjugation):

-

Partially reduce the interchain disulfide bonds of the antibody by incubating with a controlled molar excess of TCEP for 1-2 hours at 37°C.

-

Remove excess TCEP using a desalting column.

-

-

Antibody-Drug Conjugation:

-

React the purified drug-linker construct with the prepared antibody. The specific reaction will depend on the functional groups being targeted on the antibody (e.g., lysines or cysteines).

-

Allow the conjugation reaction to proceed for 2-4 hours at room temperature.

-

Quench the reaction with a suitable quenching agent (e.g., N-acetylcysteine for maleimide (B117702) reactions, or Tris buffer for NHS ester reactions).

-

-

Purification and Characterization:

-

Purify the ADC using size-exclusion chromatography (SEC) or other appropriate methods to remove unconjugated drug-linker and free drug.

-

Characterize the purified ADC for drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry (MS), aggregation by SEC, and in vitro potency.

-

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, providing an indication of its potential for premature payload release.

Materials:

-

Purified ADC

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

Analytical system for measuring DAR (e.g., LC-MS or HIC-HPLC)

Procedure:

-

Incubate the ADC in plasma at a concentration of approximately 1 mg/mL at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).

-

At each time point, stop the reaction by freezing the sample at -80°C.

-

Analyze the samples to determine the average DAR at each time point. A decrease in DAR over time indicates linker instability.

-

Plot the average DAR versus time to determine the stability profile of the ADC in plasma.

Conclusion

The PEG linker in this compound is a critical determinant of the performance of the resulting bioconjugates. Its ability to enhance solubility, provide optimal spacing, and favorably modulate pharmacokinetic properties makes it an indispensable tool in the rational design of next-generation therapeutics like ADCs and PROTACs.[6][7] A thorough understanding of the principles and experimental considerations outlined in this guide will empower researchers to harness the full potential of this versatile linker in their drug development endeavors. The strategic incorporation of short, monodisperse PEG linkers like this compound represents a key strategy in advancing potent and safe therapies to the clinic.

References

- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 2. chempep.com [chempep.com]

- 3. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]

- 4. benchchem.com [benchchem.com]

- 5. purepeg.com [purepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 11. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Safety, Handling, and Storage of Amino-PEG3-C2-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG3-C2-acid, also known as 11-amino-3,6,9-trioxaundecanoic acid, is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its structure incorporates a terminal primary amine group and a carboxylic acid group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for the covalent linkage of two different molecules, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] The PEGylated nature of the linker enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3]

This guide provides a comprehensive overview of the safety, handling, and storage protocols for this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 784105-33-5 | [2][4][5] |

| Molecular Formula | C9H19NO5 | [2][3][4][5] |

| Molecular Weight | 221.25 g/mol | [2][4][5] |

| Appearance | White to light yellow solid, semi-solid, or liquid | [4][5] |

| Purity | Typically ≥98% | [3][4] |

| Solubility | Soluble in DMSO (100 mg/mL) and DMF. | [2] |

Safety and Hazard Information

This compound is classified as a hazardous substance. A thorough understanding of its potential hazards is crucial for safe handling. The Globally Harmonized System (GHS) classification and associated hazard statements are summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Source: MedChemExpress Safety Data Sheet |

Toxicological Data

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are mandatory to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.

-

Ensure that safety showers and eyewash stations are readily accessible in the work area.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

The following diagram illustrates a logical workflow for the safe handling of this compound.

References

The Bifunctional Nature of Amino-PEG3-C2-acid: A Technical Guide for Researchers

Introduction

Amino-PEG3-C2-acid is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal primary amine and a carboxylic acid separated by a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, makes it an invaluable tool for covalently linking a wide range of molecules. This technical guide provides an in-depth overview of the core properties, applications, and experimental considerations for utilizing this compound in research and development.

Core Properties and Data Presentation

The strategic design of this compound, with its distinct reactive ends, allows for controlled, stepwise conjugation strategies. The hydrophilic PEG chain enhances the solubility of the resulting conjugates in aqueous media, reduces non-specific binding, and can improve the pharmacokinetic properties of therapeutic molecules.[1][][3]

| Property | Value |

| Chemical Name | 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoic acid |

| Molecular Formula | C9H19NO5 |

| Molecular Weight | 221.25 g/mol |

| Appearance | White to light yellow solid or liquid |

| Purity | ≥95% |

| Solubility | Soluble in water, PBS, DMSO, and DMF. A similar compound, Amino-PEG3-C2-Amine, is soluble in PBS at 100 mg/mL.[4][5] |

| pKa of -COOH | ~4-5[6] |

| pKa of -NH3+ | ~9.7 (in solution)[7] |

| Linker Length (Estimated) | The PEG3 portion of the linker is estimated to be approximately 14 Å in length. |

| Storage Conditions | Store at -20°C in a dry, dark place.[8] |

Applications in Drug Development

The bifunctional nature of this compound makes it a versatile linker for the synthesis of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to attach a potent cytotoxic drug to a monoclonal antibody. The hydrophilic PEG spacer can improve the solubility and stability of the ADC, while the defined linker length helps to ensure that the drug molecule does not interfere with the antibody's binding to its target antigen.[1][]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[9][10] this compound is an ideal linker for PROTAC synthesis, connecting the target protein-binding ligand to the E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG chain can be critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[9]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: EDC/NHS Coupling of this compound to a Protein

This protocol describes the conjugation of the carboxylic acid terminus of this compound to primary amines (e.g., lysine (B10760008) residues) on a protein using carbodiimide (B86325) chemistry.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS or MES)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: PBS, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

-

Linker Preparation: Dissolve this compound in the Activation Buffer to a final concentration of 10-50 mM.

-

Activation of Carboxylic Acid:

-

Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.

-

Add EDC and NHS (or Sulfo-NHS) to the reaction mixture. A 2- to 5-fold molar excess of EDC and NHS over the linker is recommended as a starting point.

-

Incubate the reaction for 15-60 minutes at room temperature.

-

-

Conjugation to Protein:

-

Immediately after activation, exchange the buffer of the activated linker solution to Coupling Buffer using a desalting column.

-

Add the activated linker to the protein solution. The pH of the reaction should be maintained between 7.2 and 8.0.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Synthesis of a PROTAC using a PEG3 Linker (Example: iRucaparib-TP3)

This protocol is based on the synthesis of iRucaparib-TP3, a PARP1 degrader that utilizes a tri(ethylene glycol) (PEG3) linker.[11] This example illustrates how a molecule similar to this compound can be incorporated into a PROTAC.

Materials:

-

Amine-functionalized PARP1 inhibitor (e.g., a derivative of Rucaparib)

-

Amino-PEG3-C2-Azide (as a precursor to the final linker)

-

Alkyne-functionalized Pomalidomide (CRBN ligand)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Organic solvents (e.g., DMF, DMSO)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Amide Coupling:

-

The amine-functionalized PARP1 inhibitor is reacted with the carboxylic acid of a protected this compound using standard peptide coupling reagents (e.g., HATU, DIPEA) in an organic solvent like DMF.

-

-

Deprotection: The protecting group on the other end of the PEG linker is removed.

-

Click Chemistry: The now-deprotected end of the linker (in the case of the iRucaparib-TP3 synthesis, an azide) is reacted with the alkyne-functionalized Pomalidomide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[11]

-

Dissolve the azide-containing intermediate and the alkyne-functionalized Pomalidomide in a suitable solvent mixture (e.g., DMSO/t-BuOH/H2O).

-

Add freshly prepared sodium ascorbate and copper(II) sulfate.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

-

Purification: The final PROTAC product is purified by preparative HPLC.

Mandatory Visualizations

Caption: Workflow for EDC/NHS-mediated protein conjugation.

References

- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. chempep.com [chempep.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]

- 7. Contrasting pKa of protonated bis(3-aminopropyl)-terminated polyethylene glycol "Jeffamine" and the associated thermodynamic parameters in solution and covalently attached to graphite surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Amino-PEG3-C2-acid for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Amino-PEG3-C2-acid is a versatile, heterobifunctional linker molecule widely employed in the field of bioconjugation. Its unique structure, featuring a terminal primary amine, a flexible triethylene glycol (PEG) spacer, and a terminal carboxylic acid, makes it an invaluable tool for covalently linking biomolecules. This guide provides a comprehensive overview of its core characteristics, applications, and the methodologies for its use in creating stable bioconjugates, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Core Physicochemical and Technical Properties

The utility of this compound in bioconjugation is underpinned by its specific chemical and physical properties. These characteristics ensure its suitability for use in aqueous environments typical for biological reactions and contribute to the stability and solubility of the final conjugate.

| Property | Value | Reference |

| Chemical Name | 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoic acid | [1] |

| CAS Number | 784105-33-5 | [1][4][5] |

| Molecular Formula | C9H19NO5 | [1][5] |

| Molecular Weight | 221.25 g/mol | [1] |

| Appearance | White to light yellow solid or semi-solid | [1][4] |

| Purity | ≥95% | [4] |

| Storage Conditions | -20°C, dry and dark | [1][5] |

| Solubility | Soluble in water, DMSO, and DMF | [6] |

Bioconjugation Chemistry: A Dual-Functionality Linker

This compound's power lies in its heterobifunctional nature. The terminal primary amine and carboxylic acid groups allow for sequential or orthogonal conjugation strategies. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[7]

Amine Group Reactivity: The primary amine (-NH2) is nucleophilic and readily reacts with electrophilic groups. A common application involves its reaction with carboxylic acids on a target molecule. This reaction typically requires activation of the carboxyl group using carbodiimide (B86325) chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[5][8] The amine group can also react directly with pre-activated NHS esters.[5]

Carboxylic Acid Group Reactivity: The terminal carboxylic acid (-COOH) can be activated to form a reactive ester, which can then be conjugated to a primary amine on a biomolecule, such as the lysine (B10760008) residues on a protein or antibody. This is also commonly achieved through the use of EDC and NHS.[8][9] The EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to create a more stable, amine-reactive NHS ester.[8][9]

Applications in Advanced Bioconjugates

This compound is a key component in the construction of complex therapeutic and research molecules.

-

Antibody-Drug Conjugates (ADCs): In ADCs, this linker can be used to attach a cytotoxic drug to an antibody.[2][3] The antibody directs the drug to a specific target, such as a cancer cell, and the linker ensures the drug remains attached until it reaches its destination.

-

PROTACs: This linker is also utilized in the synthesis of PROTACs.[1][2] PROTACs are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[2] The this compound serves as the bridge connecting the ligand for the target protein and the ligand for the E3 ligase.

Experimental Protocol: EDC/NHS-Mediated Conjugation of this compound to a Protein

This protocol details a two-step method for conjugating a molecule containing a carboxylic acid to a protein with available primary amine groups using this compound and EDC/NHS chemistry. This involves first activating the carboxylic acid on the small molecule and reacting it with the amine of the PEG linker, followed by activation of the PEG linker's carboxylic acid and conjugation to the protein.

Materials:

-

This compound

-

Small molecule with a carboxylic acid group

-

Protein with primary amine groups (e.g., antibody)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns or dialysis equipment for purification

Procedure:

Step 1: Conjugation of Small Molecule to this compound

-

Dissolve the Small Molecule: Dissolve the carboxylic acid-containing small molecule in anhydrous DMF or DMSO.

-

Activate the Carboxylic Acid: Add a 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS (or Sulfo-NHS) to the small molecule solution. Let the reaction proceed for 15-30 minutes at room temperature to form the NHS ester.

-

Add this compound: Dissolve this compound in the reaction mixture, using a slight molar excess relative to the small molecule.

-

Reaction: Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Purification: Purify the resulting conjugate (Small Molecule-PEG3-C2-acid) using an appropriate chromatographic method, such as reverse-phase HPLC, to remove unreacted reagents.

Step 2: Conjugation of Small Molecule-PEG3-C2-acid to Protein

-

Prepare the Protein: Exchange the protein into the Coupling Buffer (PBS, pH 7.2-8.0) using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.

-

Activate the PEG-Linker's Carboxylic Acid: In a separate tube, dissolve the purified Small Molecule-PEG3-C2-acid in Activation Buffer. Add a 10- to 20-fold molar excess of EDC and NHS (or Sulfo-NHS) over the amount of protein to be conjugated. Incubate for 15 minutes at room temperature.

-

Conjugation to Protein: Add the activated Small Molecule-PEG3-C2-acid mixture to the protein solution. The final concentration of organic solvent from the linker solution should not exceed 10% of the total reaction volume to avoid protein denaturation.[10]

-

Reaction: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes to hydrolyze any remaining active NHS esters.[8]

-

Purification of the Final Conjugate: Remove excess reagents and byproducts by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Visualizing Workflows and Relationships

Diagram 1: General Workflow for EDC/NHS Bioconjugation

Caption: Workflow of EDC/NHS chemistry for amide bond formation.

Diagram 2: Structure-Function Relationship of this compound

Caption: Relationship between structure and function.

Diagram 3: PROTAC Synthesis and Action Workflow

Caption: Workflow of PROTAC synthesis and degradation mechanism.

References

- 1. xcessbio.com [xcessbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. This compound | 784105-33-5 [sigmaaldrich.com]

- 5. Amino-PEG3-acid, 784105-33-5 | BroadPharm [broadpharm.com]

- 6. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

Methodological & Application

Application Notes and Protocols for Bioconjugation using Amino-PEG3-C2-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG3-C2-acid is a versatile, heterobifunctional linker commonly employed in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] This linker possesses a terminal primary amine and a carboxylic acid, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG moiety enhances solubility and reduces steric hindrance, while the terminal functional groups allow for the covalent attachment to two different molecules.

This document provides detailed protocols for the use of this compound in a typical bioconjugation workflow. This involves the activation of the carboxylic acid group to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to a primary amine on a target biomolecule.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoic acid | [2] |

| Molecular Formula | C9H19NO5 | [2][3] |

| Molecular Weight | 221.25 g/mol | [2] |

| Purity | Typically >95% | [2] |

| Appearance | White to light yellow solid or liquid | [2] |

| Storage | Store at 4°C for short-term, -20°C for long-term in a dry, sealed container. In solvent, store at -80°C for up to 6 months. | [1] |

Experimental Protocols

Protocol 1: Activation of this compound with NHS

This protocol describes the activation of the carboxylic acid moiety of this compound to form an amine-reactive NHS ester. This is a crucial step for subsequent conjugation to biomolecules.

Materials:

-

This compound

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen gas supply (optional, for moisture-sensitive reactions)

Procedure:

-

Dissolve this compound in anhydrous DMF or DCM in a clean, dry reaction vessel.

-

Add 1.1 equivalents of NHS to the solution.

-

Slowly add 1.1 equivalents of DCC or EDC to the reaction mixture while stirring.

-

Allow the reaction to proceed at room temperature for 4-12 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.

-

The resulting solution containing the Amino-PEG3-C2-NHS ester can be used directly in the next step or purified by silica (B1680970) gel chromatography.

Workflow for Activation of this compound

Caption: Activation of this compound to its NHS ester.

Protocol 2: Conjugation of Activated Amino-PEG3-C2-NHS ester to a Biomolecule

This protocol outlines the conjugation of the pre-activated Amino-PEG3-C2-NHS ester to a biomolecule containing primary amines, such as a protein or antibody.

Materials:

-

Amino-PEG3-C2-NHS ester solution (from Protocol 1)

-

Biomolecule (e.g., antibody, protein) in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system (e.g., dialysis, size exclusion chromatography, or HPLC)

Procedure:

-

Ensure the biomolecule is in an amine-free buffer at an appropriate concentration (typically 1-10 mg/mL).

-

Slowly add a 5-20 fold molar excess of the Amino-PEG3-C2-NHS ester solution to the biomolecule solution with gentle stirring. The optimal molar ratio should be determined empirically for each specific application.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purify the resulting bioconjugate from excess linker and reaction byproducts using an appropriate method such as dialysis, size exclusion chromatography, or HPLC.

Bioconjugation Workflow

Caption: General workflow for bioconjugation and purification.

Data Presentation

The following tables provide representative data for a typical bioconjugation reaction. Note that these values are illustrative and optimal conditions should be determined for each specific system.

Table 1: Reaction Parameters for NHS Ester Activation

| Parameter | Recommended Range | Notes |

| Molar Ratio (Linker:NHS:EDC) | 1 : 1.1 : 1.1 | A slight excess of activating agents is recommended. |

| Reaction Time (hours) | 4 - 12 | Monitor by TLC or LC-MS for completion. |

| Temperature (°C) | 20 - 25 (Room Temp) | Maintain a consistent temperature. |

| Solvent | Anhydrous DMF or DCM | Ensure the solvent is dry to prevent hydrolysis of the NHS ester. |

Table 2: Parameters for Bioconjugation to a Protein

| Parameter | Recommended Range | Notes |

| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | This needs to be optimized for the desired degree of labeling. |

| Protein Concentration (mg/mL) | 1 - 10 | Higher concentrations can improve reaction efficiency. |

| Reaction pH | 7.2 - 8.0 | A slightly alkaline pH facilitates the reaction with primary amines. |

| Reaction Time (hours) | 1 - 4 | Longer times may be needed at lower temperatures. |

| Temperature (°C) | 4 or 20-25 | 4°C can help maintain protein stability. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | - Inactive NHS ester due to hydrolysis.- Low reactivity of the biomolecule's amines.- Competing substances in the buffer (e.g., Tris, azide). | - Use freshly prepared or properly stored NHS ester.- Increase the pH of the reaction buffer (up to 8.5).- Perform a buffer exchange to an amine-free buffer. |

| Protein Aggregation | - High degree of labeling.- Unfavorable buffer conditions. | - Reduce the molar excess of the NHS ester.- Optimize buffer components, pH, and ionic strength.- Add stabilizing excipients. |

| Precipitation during reaction | - Poor solubility of the linker or conjugate. | - Perform the reaction in a larger volume.- Add a small percentage of a co-solvent like DMSO. |

Conclusion

This compound is a valuable tool for bioconjugation, enabling the straightforward linkage of molecules for various applications in research and drug development. The protocols provided herein offer a robust starting point for the successful use of this linker. However, for every new biomolecule and application, empirical optimization of the reaction conditions is highly recommended to achieve the desired outcome with high efficiency and reproducibility.

References

Application Notes: Utilizing Amino-PEG3-C2-acid for Targeted Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent modification of proteins with Polyethylene Glycol (PEG) linkers, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This technique enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn improves serum half-life, reduces immunogenicity, and enhances solubility and stability.[1] Amino-PEG3-C2-acid is a versatile, heterobifunctional linker featuring a primary amine and a terminal carboxylic acid, separated by a flexible three-unit PEG spacer. This structure is ideal for a variety of bioconjugation applications, including the development of Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[2][3]

The primary application of this compound in protein labeling involves the formation of a stable amide bond.[4][5] This is typically achieved by activating the linker's carboxylic acid group using carbodiimide (B86325) chemistry, which then reacts with primary amines (the N-terminus or lysine (B10760008) side chains) on the protein surface. The resulting conjugate benefits from the hydrophilic PEG spacer, which minimizes steric hindrance and improves the overall biophysical properties of the modified protein.

Principle of Reaction

The most common and efficient method for conjugating a carboxyl-containing linker like this compound to a protein's amine residues is through a two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7]

-